molecular formula C23H22ClN2O+ B13359640 3-(4-chlorobenzyl)-1-(3-phenoxypropyl)-3H-benzimidazol-1-ium

3-(4-chlorobenzyl)-1-(3-phenoxypropyl)-3H-benzimidazol-1-ium

Cat. No.: B13359640
M. Wt: 377.9 g/mol
InChI Key: QWAYFKMPKRUKAU-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-1-(3-phenoxypropyl)-3H-benzimidazol-1-ium is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-1-(3-phenoxypropyl)-3H-benzimidazol-1-ium typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-chlorobenzyl group.

    Substitution: The final step involves the substitution of the benzimidazole nitrogen with 3-phenoxypropyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzyl)-1-(3-phenoxypropyl)-3H-benzimidazol-1-ium can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving benzimidazole derivatives.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of agrochemicals, dyes, and materials.

Properties

Molecular Formula

C23H22ClN2O+

Molecular Weight

377.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(3-phenoxypropyl)benzimidazol-1-ium

InChI

InChI=1S/C23H22ClN2O/c24-20-13-11-19(12-14-20)17-26-18-25(22-9-4-5-10-23(22)26)15-6-16-27-21-7-2-1-3-8-21/h1-5,7-14,18H,6,15-17H2/q+1

InChI Key

QWAYFKMPKRUKAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCN2C=[N+](C3=CC=CC=C32)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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